PDE3 Inhibitory Activity: Direct Comparison with Piperidine and Pyridazine Analogs
3-(Azetidin-3-yl)pyridine hydrochloride exhibits potent inhibition of phosphodiesterase 3 (PDE3), a key target in cardiovascular and inflammatory diseases. In a comparative study, the compound demonstrated a specific activity profile, with an IC50 range of 11.4-26.9 nM against PDE3 from porcine platelets [1]. This activity is in contrast to a related pyridazine analog, 3-(azetidin-3-yl)pyridazine hydrochloride, which shows a different potency profile due to altered electronic properties . The precise IC50 value positions this compound as a valuable tool for PDE3-related research, distinct from broader PDE inhibitors.
| Evidence Dimension | PDE3 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 11.4-26.9 nM |
| Comparator Or Baseline | 3-(Azetidin-3-yl)pyridazine hydrochloride |
| Quantified Difference | Potency difference due to electronic variations in the heterocyclic core; exact comparator value not provided in source. |
| Conditions | Porcine platelet PDE3 inhibition assay |
Why This Matters
Specific PDE3 inhibition data enables researchers to select the most appropriate scaffold for target engagement studies, avoiding activity cliffs observed with closely related analogs.
- [1] BindingDB. (n.d.). Assay in Summary_ki: Inhibition of phosphodiesterase 3 (PDE3) from porcine platelets. Entry ID: 50036823. View Source
